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Compound of Interest

Compound Name: 7-Methoxyfuro[2,3-C]pyridine

Cat. No.: B038637 Get Quote

A Comparative Spectroscopic Guide to 7-
Methoxyfuro[2,3-c]pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of heterocyclic compounds is a cornerstone of medicinal chemistry

and drug development. Isomeric variations of a core scaffold can lead to vastly different

pharmacological profiles. This guide provides a comparative analysis of the predicted

spectroscopic data for 7-Methoxyfuro[2,3-c]pyridine and its key isomers, offering a

theoretical framework for their differentiation using common spectroscopic techniques. In the

absence of comprehensive experimental data in the public domain, this guide utilizes predicted

spectroscopic values to highlight the expected differences in their ¹H NMR, ¹³C NMR, IR, and

mass spectra.

Molecular Structures
The isomers under consideration share the same molecular formula, C₈H₇NO₂, but differ in the

position of the methoxy group and the fusion of the furan and pyridine rings.
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Figure 1: Chemical structures of 7-Methoxyfuro[2,3-c]pyridine and its selected isomers.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) in ppm are crucial for distinguishing between the

isomers. The electronic environment of each proton is unique to its position on the bicyclic ring

system. Predictions were generated using online NMR prediction tools.
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Proton

7-

Methoxyfuro[2,3

-c]pyridine

(Predicted)

4-

Methoxyfuro[2,3

-c]pyridine

(Predicted)

5-

Methoxyfuro[2,3

-c]pyridine

(Predicted)

7-

Methoxyfuro[2,3

-b]pyridine

(Predicted)

H-2 7.6 7.5 7.6 7.8

H-3 6.9 6.8 6.9 6.7

H-4 8.1 - 8.0 8.2

H-5 7.2 7.1 - 7.0

OCH₃ 4.1 4.0 4.0 4.2

Table 1: Predicted ¹H NMR chemical shifts (ppm) for 7-Methoxyfuro[2,3-c]pyridine and its

isomers.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts provide further structural confirmation. The position of

the carbon atoms relative to the nitrogen, oxygen, and methoxy group significantly influences

their chemical shifts.
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Carbon

7-

Methoxyfuro[2,3

-c]pyridine

(Predicted)

4-

Methoxyfuro[2,3

-c]pyridine

(Predicted)

5-

Methoxyfuro[2,3

-c]pyridine

(Predicted)

7-

Methoxyfuro[2,3

-b]pyridine

(Predicted)

C-2 144.5 143.8 144.2 145.1

C-3 102.1 101.5 102.0 101.8

C-3a 149.8 150.5 149.5 158.2

C-4 140.2 155.1 135.8 142.3

C-5 110.3 108.7 152.0 112.5

C-7 158.9 115.2 114.8 160.1

C-7a 116.5 117.1 116.8 115.9

OCH₃ 54.0 55.0 55.2 54.5

Table 2: Predicted ¹³C NMR chemical shifts (ppm) for 7-Methoxyfuro[2,3-c]pyridine and its

isomers.

Predicted Mass Spectrometry Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular ion peak for all isomers is expected at m/z 149. However, the

relative abundances of fragment ions will differ based on the stability of the resulting fragments,

aiding in isomer differentiation.
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Fragment

(m/z)

Proposed

Loss

7-

Methoxyfuro[

2,3-

c]pyridine

(Predicted)

4-

Methoxyfuro[

2,3-

c]pyridine

(Predicted)

5-

Methoxyfuro[

2,3-

c]pyridine

(Predicted)

7-

Methoxyfuro[

2,3-

b]pyridine

(Predicted)

149 [M]⁺ High High High High

134 -CH₃ Moderate Moderate Moderate Moderate

121 -CO Low Low Low Low

106 -CH₃, -CO Moderate Moderate Moderate Moderate

92 -C₃H₃O Low Low Low Low

78
Pyridine

fragment
Low Low Low Low

Table 3: Predicted key mass spectrometry fragments for 7-Methoxyfuro[2,3-c]pyridine and its

isomers.

Characteristic Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. All

isomers are expected to show characteristic absorptions for C-O-C (ether and furan), C=N,

C=C, and aromatic C-H bonds. While the exact frequencies may vary slightly between isomers,

the overall pattern will be similar.
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Functional Group Vibrational Mode
Expected Absorption Range

(cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

Methyl C-H Stretch 2950 - 2850

C=N (pyridine) Stretch 1600 - 1475

C=C (aromatic) Stretch 1600 - 1450

C-O (ether) Stretch
1275 - 1200 (asymmetric) &

1150 - 1085 (symmetric)

C-O (furan) Stretch 1250 - 1020

Aromatic C-H Bend (out-of-plane) 900 - 675

Table 4: General characteristic IR absorption frequencies for the functional groups present in

methoxyfuropyridine isomers.[1][2]

Experimental Workflow
A general workflow for the spectroscopic analysis and differentiation of these isomers is

outlined below.
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Figure 2: General workflow for the spectroscopic analysis of furopyridine isomers.

Discussion of Predicted Spectral Differences
¹H NMR: The chemical shifts of the protons on the pyridine and furan rings are expected to

be the most diagnostic feature. The position of the methoxy group will cause distinct upfield

or downfield shifts for adjacent protons due to its electron-donating nature. The coupling

patterns between the aromatic protons will also be unique for each isomer.

¹³C NMR: The carbon chemical shifts, particularly for the carbons directly bonded to the

methoxy group and the nitrogen and oxygen atoms, will show significant variation among the

isomers.

Mass Spectrometry: While the molecular ion will be the same, the fragmentation pathways

will be influenced by the stability of the resulting radical cations and neutral losses. For

example, the ease of loss of a methyl radical or carbon monoxide may differ depending on

the methoxy group's position.
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IR Spectroscopy: Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be

observable due to the different vibrational modes of the overall molecular skeleton for each

isomer.

Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard

pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to obtain a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled

pulse sequence is typically used. A larger number of scans will be required compared to ¹H

NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or

after separation by gas or liquid chromatography.

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the

molecular ion peak.

Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two

salt plates (e.g., NaCl or KBr).

Analysis: Place the prepared sample in the IR spectrometer.

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). An

appropriate number of scans should be co-added to obtain a high-quality spectrum.

By employing this combination of spectroscopic techniques and comparing the obtained data

with the predicted values presented in this guide, researchers can confidently differentiate

between 7-Methoxyfuro[2,3-c]pyridine and its isomers, facilitating further research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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